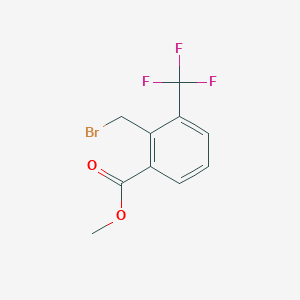

Methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrF3O2/c1-16-9(15)6-3-2-4-8(7(6)5-11)10(12,13)14/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFYWLNAELNNBMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)C(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50591195 | |

| Record name | Methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

346603-68-7 | |

| Record name | Methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate is a key building block in medicinal chemistry and agrochemical synthesis. Its trifluoromethylated aromatic structure often imparts desirable properties such as enhanced metabolic stability and lipophilicity to target molecules. The presence of a reactive bromomethyl group allows for versatile downstream functionalization, making it a valuable intermediate for constructing complex molecular architectures. A thorough understanding of its physical properties is paramount for its safe handling, effective use in synthesis, and for the accurate characterization of its derivatives. This guide provides a detailed overview of the known physical characteristics of this compound, outlines standard methodologies for their determination, and discusses the interpretation of its spectral data.

Core Molecular and Physical Characteristics

A precise understanding of the fundamental physical constants of a compound is the bedrock of its application in research and development. These properties dictate storage conditions, solvent selection for reactions and purification, and the analytical methods for quality control.

| Property | Value | Source |

| CAS Number | 346603-68-7 | [1] |

| Molecular Formula | C₁₀H₈BrF₃O₂ | [1][2][3] |

| Molecular Weight | 297.07 g/mol | [1][2][3] |

| Physical Form | Solid | [2] |

| Storage Conditions | 2-8°C, under inert atmosphere | [3] |

Melting Point

The melting point is a critical indicator of purity for a solid compound. A sharp melting range typically signifies high purity, while a broad range often indicates the presence of impurities.

Experimental Protocol: Capillary Melting Point Determination

The determination of the melting point of this compound is most commonly and accurately achieved using the capillary method.

-

Principle: A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube and heated. The temperature range over which the substance melts is observed.

-

Methodology:

-

Sample Preparation: A small amount of the dry solid is finely ground on a watch glass. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the closed end. This process is repeated until a column of 2-3 mm of packed solid is obtained.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Determination: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal disappears (completion of melting) are recorded as the melting range.

-

Figure 1: Workflow for Capillary Melting Point Determination.

Boiling Point

Given that this compound is a solid at room temperature, its boiling point is expected to be significantly high and would likely require measurement under reduced pressure to prevent decomposition.

Experimental Protocol: Boiling Point Determination under Reduced Pressure

-

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. By reducing the external pressure, the boiling point is lowered.

-

Methodology:

-

Apparatus Setup: A small-scale distillation apparatus is assembled. A small sample of the compound is placed in the distillation flask along with a boiling chip or a magnetic stir bar.

-

Vacuum Application: The apparatus is connected to a vacuum source, and the pressure is reduced to a stable, known value.

-

Heating: The distillation flask is heated gently.

-

Observation: The temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb is recorded as the boiling point at that specific pressure.

-

Figure 2: Workflow for Boiling Point Determination under Reduced Pressure.

Density

The density of a solid organic compound can be determined by displacement of a liquid in which it is insoluble.

Experimental Protocol: Density Determination by Liquid Displacement

-

Principle: The volume of an irregularly shaped solid can be determined by measuring the volume of a liquid it displaces. The density is then calculated from the mass and the determined volume.

-

Methodology:

-

Mass Measurement: A known mass of the solid compound is accurately weighed.

-

Liquid Selection: A liquid in which the compound is completely insoluble is chosen (e.g., a saturated hydrocarbon).

-

Volume Measurement: A known volume of the selected liquid is placed in a graduated cylinder.

-

Displacement: The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped.

-

Final Volume: The new volume of the liquid is recorded. The difference between the initial and final volumes gives the volume of the solid.

-

Calculation: Density is calculated by dividing the mass of the solid by its volume.

-

Solubility

A qualitative assessment of solubility in a range of solvents is crucial for selecting appropriate solvent systems for reactions, extractions, and chromatography.

Qualitative Solubility Profile:

| Solvent | Expected Solubility | Rationale |

| Water | Insoluble | The molecule is largely nonpolar due to the aromatic ring and the trifluoromethyl and bromomethyl groups. |

| Methanol, Ethanol | Soluble | The ester functionality can engage in hydrogen bonding with protic solvents. |

| Dichloromethane, Chloroform | Soluble | Halogenated solvents are good at dissolving moderately polar and nonpolar compounds. |

| Diethyl Ether, Tetrahydrofuran | Soluble | Ethereal solvents are good general solvents for a wide range of organic compounds. |

| Hexane, Toluene | Sparingly Soluble to Soluble | Solubility will depend on the balance between the polar ester group and the nonpolar aromatic and alkyl portions. |

Experimental Protocol: Qualitative Solubility Testing

-

Methodology:

-

A small, consistent amount of the solid (e.g., 10 mg) is placed in a series of test tubes.

-

A small volume of each test solvent (e.g., 1 mL) is added to the respective test tubes.

-

The tubes are agitated and observed for the dissolution of the solid at room temperature.

-

If the solid does not dissolve, the mixture can be gently warmed to assess solubility at elevated temperatures.

-

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons of the bromomethyl group, and the methyl protons of the ester. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the substitution pattern. The benzylic protons will appear as a singlet, and the methyl ester protons will also be a singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct resonances for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the aromatic ring, the trifluoromethyl carbon, the bromomethyl carbon, and the methyl carbon of the ester.

-

¹⁹F NMR: The fluorine NMR spectrum will show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

-

A strong C=O stretching vibration for the ester carbonyl group, typically in the range of 1720-1740 cm⁻¹.

-

C-O stretching vibrations for the ester, typically in the range of 1000-1300 cm⁻¹.

-

C-H stretching and bending vibrations for the aromatic ring and the methyl and bromomethyl groups.

-

C-F stretching vibrations, which are typically strong and appear in the 1000-1400 cm⁻¹ region.

-

C-Br stretching vibration, which will appear at a lower frequency, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation may involve the loss of the bromine atom, the methoxy group, or other fragments.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions.

-

Hazards: Based on the functional groups present, this compound is likely to be an irritant to the skin, eyes, and respiratory tract. Benzyl bromides are known lachrymators.

-

Recommended Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

Conclusion

This technical guide provides a comprehensive overview of the key physical properties of this compound. While some experimental data is not yet publicly available, the provided protocols for their determination offer a clear path for researchers to characterize this important synthetic intermediate fully. The outlined spectroscopic features will aid in the confirmation of its structure and the assessment of its purity. Adherence to the recommended safety procedures is essential for the safe handling of this reactive compound.

References

-

MySkinRecipes. this compound.[Link]

-

PubChem. Bromo 2-methyl-3-(trifluoromethyl)benzoate.[Link]

-

NIST Chemistry WebBook. Methyl-2-bromobenzoate.[Link]

-

ResearchGate. FT-IR, FT-Raman and theoretical NBO, NLO and MESP analysis of 4-bromoveratrole by ab-initio HF and DFT methods.[Link]

-

PubChem. Methyl 2-(bromomethyl)-3-fluorobenzoate.[Link]

Sources

Methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate molecular weight

An In-Depth Technical Guide to Methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This compound is a key organic intermediate whose value in the fields of pharmaceutical and agrochemical research cannot be overstated. This technical guide provides a comprehensive overview of its molecular characteristics, a detailed, field-tested synthesis protocol, and an exploration of its applications, particularly in the realm of drug development. The unique combination of a reactive bromomethyl group and a property-modifying trifluoromethyl moiety makes this molecule a versatile scaffold for constructing complex, high-value compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful building block in their synthetic strategies.

Introduction and Molecular Overview

This compound (CAS Number: 346603-68-7) is an aromatic ester distinguished by two strategically positioned functional groups that are of high interest in medicinal chemistry.[1][2] The molecule consists of a central benzene ring substituted with a methyl ester, a bromomethyl group (-CH₂Br) at the 2-position, and a trifluoromethyl group (-CF₃) at the 3-position.

The significance of this compound lies in the dual functionality it offers:

-

The Trifluoromethyl Group (-CF₃): The incorporation of fluorine, and specifically the -CF₃ group, into drug candidates is a widely adopted strategy in modern drug design. This group is a strong electron-withdrawing substituent that can significantly enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism.[3] Furthermore, it often increases lipophilicity, which can improve membrane permeability and bioavailability.[3] Its steric and electronic properties can also lead to stronger and more selective binding interactions with biological targets.[3]

-

The Bromomethyl Group (-CH₂Br): This functional group is a potent electrophilic handle. As a benzylic bromide, it is highly reactive towards a wide array of nucleophiles, enabling straightforward derivatization. This reactivity is the cornerstone of its utility as a building block, allowing for the facile introduction of diverse functionalities through nucleophilic substitution or its use in cross-coupling reactions.[1]

Collectively, these features make this compound an ideal starting point for developing libraries of compounds for structure-activity relationship (SAR) studies, particularly in the pursuit of novel kinase inhibitors and anti-inflammatory agents.[1]

Physicochemical and Handling Properties

A clear understanding of the compound's properties is essential for its safe handling, storage, and effective use in synthesis. The key quantitative and qualitative data are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈BrF₃O₂ | [1] |

| Molecular Weight | 297.07 g/mol | [1] |

| CAS Number | 346603-68-7 | [1][2] |

| Appearance | White to light yellow solid (typical for similar compounds) | Inferred from related compounds[4][5] |

| Storage Conditions | 2-8°C, under inert gas | [1] |

Expert Insight on Handling and Storage: The specified storage conditions are critical for maintaining the compound's integrity. The bromomethyl group is susceptible to hydrolysis and nucleophilic attack by atmospheric moisture. Storing the compound at reduced temperatures (2-8°C) minimizes decomposition, while an inert gas atmosphere (e.g., nitrogen or argon) prevents oxidative degradation and reactions with moisture. As a benzylic bromide, this compound should be considered a lachrymator and a potential alkylating agent; therefore, it must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Synthesis Protocol and Mechanistic Rationale

The most efficient and common method for synthesizing benzylic bromides like this compound is through the radical bromination of the corresponding methyl-substituted precursor, Methyl 2-methyl-3-(trifluoromethyl)benzoate. This reaction typically employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator such as 2,2'-azobis(2-methylpropionitrile) (AIBN).

Caption: Synthetic workflow for the preparation of the target compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for analogous compounds and represents a robust method for this transformation.[4]

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Methyl 2-methyl-3-(trifluoromethyl)benzoate (1.0 eq.).

-

Reagent Addition: Add a suitable inert solvent such as carbon tetrachloride (CCl₄) or cyclohexane. Add N-Bromosuccinimide (NBS, 1.1 eq.) and AIBN (0.1 eq.) to the flask.

-

Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄) and maintain stirring. The reaction progress can be monitored by TLC or GC-MS. The reaction is typically complete within 4-16 hours.

-

Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Purification: Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Final Product: The resulting crude product can be further purified by column chromatography on silica gel or recrystallization to yield this compound as a solid.

Causality Behind Experimental Choices (E-E-A-T)

-

Choice of NBS: NBS is the reagent of choice for benzylic bromination because it provides a low, constant concentration of elemental bromine (Br₂) through its reaction with trace amounts of HBr generated in the reaction. This selectivity is crucial; using a high concentration of Br₂ would risk competitive electrophilic aromatic substitution on the electron-rich benzene ring.

-

Role of AIBN: AIBN is a thermal radical initiator. Upon heating, it decomposes to form nitrogen gas and two cyanoisopropyl radicals. These radicals are not directly involved in bromination but serve to initiate the chain reaction by abstracting a hydrogen atom from HBr to generate the essential bromine radical (Br•).

-

Solvent Selection: The solvent must be inert to radical conditions. Carbon tetrachloride has historically been used, but due to its toxicity, safer alternatives like cyclohexane or acetonitrile are often preferred.

Applications in Drug Discovery and Development

The primary application of this compound is as a versatile intermediate for creating more complex molecular architectures.[1] Its two key functional groups allow for a logical and stepwise diversification of the core structure.

Caption: Logical relationships in the application of the title compound.

Leveraging the Bromomethyl Group

The bromomethyl group is an excellent electrophile. This allows for the straightforward synthesis of various derivatives:

-

Reaction with Amines: Forms secondary or tertiary amines, a common motif in many bioactive molecules, including kinase inhibitors which often feature a hinge-binding amine moiety.

-

Reaction with Phenols or Alcohols: Yields ether linkages, providing a stable connection to other aromatic or aliphatic fragments.

-

Reaction with Thiols: Creates thioethers, which can act as important structural elements or metabolic blockers.

Impact of the Trifluoromethyl Group

The trifluoromethyl group is largely retained in the final drug candidate to impart favorable properties. As established in numerous studies, this group enhances metabolic stability and can improve a compound's pharmacokinetic profile.[1][3] In the context of SAR, synthesizing analogs with and without the -CF₃ group, or with the -CF₃ group at different positions, can provide invaluable data on how this substituent influences target binding and overall drug-like properties.

References

-

This compound - MySkinRecipes. [Link]

-

Methyl 2-(bromomethyl)benzoate | C9H9BrO2 | CID 2734813 - PubChem. [Link]

-

Bromo 2-methyl-3-(trifluoromethyl)benzoate | C9H6BrF3O2 | CID 174770508 - PubChem. [Link]

-

Methyl 3-bromo-2-(bromomethyl)benzoate | C9H8Br2O2 | CID 21907554 - PubChem. [Link]

- CN102351704A - Method for synthesizing methyl 3-(trifluoromethyl)

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. 346603-68-7|this compound|BLD Pharm [bldpharm.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 4. Methyl 2-bromomethyl-3-nitrobenzoate | 98475-07-1 [chemicalbook.com]

- 5. Methyl 2-(Bromomethyl)-3-nitrobenzoate | 98475-07-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-depth Technical Guide to the Synthesis of Methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate

Abstract

This technical guide provides a comprehensive, in-depth overview of the synthetic route to Methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] This document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed exploration of the synthesis, including retrosynthetic analysis, step-by-step experimental protocols, mechanistic insights, and characterization data. By grounding the synthesis in fundamental principles of organic chemistry and providing validated procedural details, this guide aims to serve as an authoritative resource for the reliable preparation of this important building block.

Introduction and Strategic Overview

This compound (Figure 1) is a valuable bifunctional molecule in organic synthesis. Its structure incorporates a reactive benzylic bromide handle, ideal for nucleophilic substitution and cross-coupling reactions, alongside a methyl ester and a trifluoromethyl group.[1] The trifluoromethyl moiety is of particular importance in medicinal chemistry, as its incorporation into bioactive molecules can significantly enhance metabolic stability, lipophilicity, and binding affinity.[1]

The synthesis of this intermediate is logically approached via a two-step sequence starting from commercially available precursors. The overall strategy involves the initial preparation of a stable ester, followed by a selective free-radical bromination at the benzylic position. This approach prevents potential complications of brominating the more acidic benzoic acid precursor and leverages well-established, high-yielding chemical transformations.

Figure 1: Structure of this compound

Caption: Chemical structure of the target compound.

Retrosynthetic Analysis

A retrosynthetic analysis of this compound reveals a straightforward and logical synthetic pathway. The primary disconnection targets the C-Br bond of the bromomethyl group, identifying a free-radical bromination as the key final transformation. This leads back to the stable and commercially available precursor, Methyl 2-methyl-3-(trifluoromethyl)benzoate. A further disconnection of the ester bond points to 2-methyl-3-(trifluoromethyl)benzoic acid as the ultimate starting material, which can be esterified in a standard Fischer esterification reaction.

Caption: Retrosynthetic pathway for the target molecule.

Forward Synthesis and Mechanistic Discussion

The forward synthesis is executed in two principal stages, each chosen for its reliability, selectivity, and scalability.

Step 1: Esterification of 2-Methyl-3-(trifluoromethyl)benzoic Acid

The synthesis commences with the protection of the carboxylic acid group via Fischer esterification. This reaction is crucial as it prevents the acidic proton of the carboxyl group from interfering with the subsequent free-radical bromination step. The reaction proceeds by protonating the carbonyl oxygen of the benzoic acid with a strong acid catalyst (e.g., sulfuric acid), which activates the carbonyl carbon towards nucleophilic attack by methanol.

Mechanism Insight: The reaction is an equilibrium process. To drive it towards the product (the ester), an excess of the alcohol (methanol) is typically used, and the water generated is ideally removed. The presence of the electron-withdrawing trifluoromethyl group can slightly decrease the nucleophilicity of the carbonyl oxygen, but the reaction proceeds efficiently under standard reflux conditions.

Step 2: Free-Radical Bromination of Methyl 2-methyl-3-(trifluoromethyl)benzoate

This is the key transformation for installing the reactive bromide handle. The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator, is the method of choice for selective benzylic bromination.

Mechanism Insight: The reaction is initiated by the homolytic cleavage of a radical initiator, such as 2,2'-azobis(2-methylpropionitrile) (AIBN), upon heating. The resulting radicals abstract a hydrogen atom from the benzylic methyl group of the substrate. This is the most favorable position for hydrogen abstraction because the resulting benzylic radical is stabilized by resonance with the adjacent aromatic ring.

NBS serves as a source of a low, constant concentration of molecular bromine (Br₂). The HBr generated from the initial hydrogen abstraction reacts with NBS to produce Br₂. The benzylic radical then reacts with this Br₂ to form the desired product and a bromine radical, which continues the chain reaction. Using NBS is critical because a high concentration of Br₂ could lead to undesirable side reactions, such as electrophilic aromatic substitution on the benzene ring.

Caption: The two-step forward synthesis workflow.

Detailed Experimental Protocols

The following protocols are based on established procedures for analogous transformations and specific examples found in patent literature, ensuring a high degree of reliability and reproducibility.

Protocol 4.1: Synthesis of Methyl 2-methyl-3-(trifluoromethyl)benzoate (Intermediate I-1)

This procedure follows the principles of a standard Fischer esterification.

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| 2-Methyl-3-(trifluoromethyl)benzoic acid | 204.14 | 50.0 g | 0.245 | 1.0 |

| Methanol (CH₃OH) | 32.04 | 500 mL | - | Excess |

| Sulfuric Acid (H₂SO₄, conc.) | 98.08 | 5.0 mL | ~0.092 | 0.375 |

Procedure:

-

To a 1-liter round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methyl-3-(trifluoromethyl)benzoic acid (50.0 g, 0.245 mol).

-

Add methanol (500 mL) to the flask and stir until the solid is mostly dissolved.

-

Carefully add concentrated sulfuric acid (5.0 mL) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (300 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water (2 x 150 mL), saturated sodium bicarbonate solution (2 x 150 mL), and finally with brine (150 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude oil by vacuum distillation to obtain Methyl 2-methyl-3-(trifluoromethyl)benzoate as a clear oil. Expected Yield: 85-95%.

Protocol 4.2: Synthesis of this compound (Intermediate I-2)

This protocol is adapted from a procedure for the synthesis of the target molecule as an intermediate in patent WO 2012/065945 A1.

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| Methyl 2-methyl-3-(trifluoromethyl)benzoate | 218.17 | 40.0 g | 0.183 | 1.0 |

| N-Bromosuccinimide (NBS) | 177.98 | 34.2 g | 0.192 | 1.05 |

| 2,2'-Azobis(2-methylpropionitrile) (AIBN) | 164.21 | 1.5 g | 0.009 | 0.05 |

| Carbon Tetrachloride (CCl₄) | 153.82 | 400 mL | - | Solvent |

Procedure:

-

To a 1-liter, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add Methyl 2-methyl-3-(trifluoromethyl)benzoate (40.0 g, 0.183 mol), N-bromosuccinimide (34.2 g, 0.192 mol), and carbon tetrachloride (400 mL).

-

Add the radical initiator, AIBN (1.5 g, 0.009 mol), to the suspension.

-

Heat the reaction mixture to reflux (approx. 77°C) under a nitrogen atmosphere. The reaction is often initiated with a heat lamp to ensure consistent radical formation.

-

Maintain the reflux for 3-5 hours. The reaction can be monitored by TLC or ¹H NMR by observing the disappearance of the methyl singlet and the appearance of the bromomethyl singlet. The completion of the reaction is also indicated by the succinimide byproduct floating to the surface of the solvent.

-

Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct. Wash the solid with a small amount of cold carbon tetrachloride.

-

Combine the filtrates and wash with water (2 x 200 mL) and brine (200 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

The product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system like hexane. Expected Yield: 70-85%.

Purification and Characterization

Purity assessment and structural confirmation are critical for validating the successful synthesis of the target compound.

-

Purification: The final product is typically purified by silica gel column chromatography. A gradient elution starting with pure hexane and gradually increasing the polarity with ethyl acetate is effective in separating the product from any remaining starting material or dibrominated side products. Recrystallization from a non-polar solvent like hexane at low temperatures can also yield highly pure material.

-

Characterization: The structure of this compound is confirmed using standard spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides definitive evidence of the transformation. Key expected signals (in CDCl₃) are:

-

A singlet for the bromomethyl protons (-CH₂Br) around δ 4.8-5.0 ppm.

-

A singlet for the methyl ester protons (-OCH₃) around δ 3.9 ppm.

-

A series of multiplets in the aromatic region (δ 7.5-8.0 ppm) corresponding to the three protons on the benzene ring.

-

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum will show characteristic peaks for the carbonyl carbon of the ester (~165 ppm), the carbons of the aromatic ring, the trifluoromethyl carbon (a quartet due to C-F coupling), the bromomethyl carbon (~30 ppm), and the methoxy carbon (~53 ppm).

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) will show the molecular ion peak [M]+ and a characteristic isotopic pattern for the presence of one bromine atom ([M]+ and [M+2]+ in an approximate 1:1 ratio).

-

Safety and Handling

It is imperative that all experimental work is conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

N-Bromosuccinimide (NBS): Is a lachrymator and corrosive. Avoid inhalation of dust and contact with skin and eyes.

-

Carbon Tetrachloride (CCl₄): Is a toxic and environmentally hazardous solvent. It is a suspected carcinogen. Use should be minimized, and less hazardous alternatives like chlorobenzene or acetonitrile should be considered where appropriate.

-

Trifluoromethylated Compounds: Can have unknown toxicological properties and should be handled with care.

-

Benzylic Bromides: Are lachrymatory and alkylating agents. They are irritants and should be handled with extreme caution to avoid skin contact and inhalation.

Conclusion

The synthesis of this compound is a robust and reproducible two-step process that utilizes fundamental organic reactions. The pathway, beginning with the Fischer esterification of 2-methyl-3-(trifluoromethyl)benzoic acid followed by a selective Wohl-Ziegler bromination, provides a reliable route to this valuable synthetic intermediate. By understanding the mechanistic principles behind each step and adhering to the detailed protocols, researchers can confidently produce this key building block for applications in drug discovery and materials science.

References

- Patent WO 2012/065945 A1. (2012). Process for preparing fungicidal thiocarboxamides. Bayer CropScience AG.

-

MySkinRecipes. (n.d.). This compound. Retrieved January 26, 2026, from [Link]

- Pearson, R. E., & Martin, J. C. (1963). The Mechanism of Benzylic Bromination with N-Bromosuccinimide. Journal of the American Chemical Society, 85(3), 354-355.

- Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271-317.

Sources

Methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate spectral data (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectral Analysis of Methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate

Authored by: A Senior Application Scientist

Introduction

This compound is a key organic intermediate utilized in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its utility stems from its distinct functional groups: a reactive bromomethyl group, an electron-withdrawing trifluoromethyl group, and a methyl ester. These features make it a versatile building block, particularly in the construction of complex molecules where enhanced metabolic stability and lipophilicity are desired.[1] This guide provides a detailed analysis of the expected spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of these spectra is crucial for researchers in confirming the structure and purity of this important synthetic intermediate.

Molecular Structure and Spectroscopic Overview

The chemical structure of this compound is presented below. The strategic placement of the substituents on the benzene ring gives rise to a unique spectroscopic fingerprint.

Molecular Structure Diagram

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons of the bromomethyl group, and the methyl protons of the ester. The electron-withdrawing nature of the trifluoromethyl and ester groups will significantly influence the chemical shifts of the aromatic protons, causing them to appear at lower field.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| Aromatic-H | 7.5 - 8.0 | Multiplet | 3H |

| -CH₂Br | ~4.5 | Singlet | 2H |

| -OCH₃ | ~3.9 | Singlet | 3H |

-

Aromatic Protons (7.5 - 8.0 ppm): The three protons on the aromatic ring will likely appear as a complex multiplet due to spin-spin coupling. Their downfield shift is a result of the deshielding effects of the adjacent trifluoromethyl and ester functionalities.

-

Bromomethyl Protons (~4.5 ppm): The two protons of the bromomethyl group are expected to be a singlet, as there are no adjacent protons to couple with. The electronegativity of the bromine atom causes a significant downfield shift.

-

Methyl Protons (~3.9 ppm): The three protons of the methyl ester will appear as a sharp singlet. This chemical shift is consistent with a methyl group attached to an oxygen atom of an ester.[2]

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the different carbon environments within the molecule. The presence of the trifluoromethyl group will result in a quartet for the carbon to which it is attached due to C-F coupling.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (ester) | ~165 |

| Aromatic C-Br | ~135 |

| Aromatic C-CF₃ | ~130 (quartet) |

| Aromatic C-H | 125-132 |

| Aromatic C-COOCH₃ | ~130 |

| -CF₃ | ~123 (quartet) |

| -OCH₃ | ~53 |

| -CH₂Br | ~30 |

-

Carbonyl Carbon (~165 ppm): The ester carbonyl carbon will be the most downfield signal.

-

Aromatic Carbons (125-135 ppm): The six aromatic carbons will have distinct chemical shifts. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.[2]

-

Methyl and Methylene Carbons (~53 and ~30 ppm): The methyl ester carbon and the bromomethyl carbon will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands:

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |

| Aromatic C-H | 3000 - 3100 | Stretch |

| Aliphatic C-H | 2850 - 3000 | Stretch |

| C=O (ester) | 1720 - 1740 | Stretch |

| Aromatic C=C | 1450 - 1600 | Stretch |

| C-O (ester) | 1100 - 1300 | Stretch |

| C-F | 1000 - 1400 | Stretch |

| C-Br | 500 - 600 | Stretch |

-

C=O Stretch (1720 - 1740 cm⁻¹): A strong, sharp peak in this region is characteristic of the ester carbonyl group.

-

C-F Stretch (1000 - 1400 cm⁻¹): The trifluoromethyl group will exhibit strong absorption bands in this region.

-

C-O Stretch (1100 - 1300 cm⁻¹): The C-O single bond of the ester will also show a strong absorption.

-

Aromatic and Aliphatic C-H Stretches (2850 - 3100 cm⁻¹): These will appear as weaker bands.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Fragmentation Pathway

Caption: A plausible mass spectrometry fragmentation pathway for this compound.

-

Molecular Ion Peak ([M]⁺˙): The molecular ion peak is expected at m/z 296 and 298 with an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom.

-

Major Fragments:

-

[M - •OCH₃]⁺ (m/z 265/267): Loss of the methoxy radical.

-

[M - •Br]⁺ (m/z 217): Loss of the bromine radical.

-

[M - •COOCH₃]⁺ (m/z 237/239): Loss of the carbomethoxy radical.

-

[C₇H₄F₃]⁺ (m/z 145): A fragment corresponding to the trifluoromethylbenzyl cation, which may rearrange to a stable tropylium-like ion.

-

Experimental Protocols

The following are generalized protocols for obtaining the spectral data discussed above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).[4]

-

Shim the magnetic field to ensure homogeneity.

-

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each carbon.

-

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

IR Spectroscopy

-

Sample Preparation:

-

For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

-

Alternatively, for a liquid or soluble solid, a thin film can be cast on a salt plate (e.g., NaCl or KBr).

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment.

-

Place the sample in the spectrometer and acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization (ESI) or electron ionization (EI)).

-

Ionization:

-

EI: The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

ESI: The sample solution is sprayed through a charged capillary, creating charged droplets from which ions are desolvated.

-

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

The predicted spectral data for this compound provide a comprehensive analytical profile for this important synthetic intermediate. The combination of NMR, IR, and Mass Spectrometry allows for unambiguous structure confirmation and purity assessment. Researchers working with this compound can use this guide as a reference for interpreting their own experimental data, ensuring the quality and identity of their material. The unique spectroscopic features arising from the interplay of the bromomethyl, trifluoromethyl, and methyl ester groups provide a clear and definitive characterization.

References

-

PubChem. Methyl 2-(bromomethyl)benzoate. National Center for Biotechnology Information. [Link]

-

PubChem. Methyl 2-(trifluoromethyl)benzoate. National Center for Biotechnology Information. [Link]

-

MySkinRecipes. This compound. [Link]

-

NIST. Methyl-2-bromobenzoate. National Institute of Standards and Technology. [Link]

- Google Patents. Method for synthesizing methyl 3-(trifluoromethyl)

- Google Patents. Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.

-

Supporting Information for publications. [Link]

- Google Patents. Synthesis method of 2-methyl-3-trifluoromethyl phenylamine.

-

The Royal Society of Chemistry. Self-assembly formation of healable lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4- yl)pyridine (btp) ligands. [Link]

-

PubChem. Methyl 2-(bromomethyl)-3-nitrobenzoate. National Center for Biotechnology Information. [Link]

-

PubChem. Methyl 3-bromo-2-(bromomethyl)benzoate. National Center for Biotechnology Information. [Link]

-

Beilstein Journals. for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. [Link]

-

ResearchGate. The 2900-cm⁻¹ region infrared spectra of methyl benzoate,... [Link]

Sources

Methodological & Application

alkylation of N-heterocycles with Methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate

An Application Guide to the Strategic Alkylation of N-Heterocycles with Methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate

Authored by a Senior Application Scientist

Abstract

The introduction of N-alkylated heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and drug development.[1][2][3] These structural motifs are prevalent in a vast number of FDA-approved pharmaceuticals, offering a versatile framework for modulating biological activity, solubility, and metabolic stability.[3][4] This document provides a detailed technical guide on the application of this compound, a specialized benzylic bromide, for the N-alkylation of various nitrogen-containing heterocycles. We will explore the underlying chemical principles, provide robust, step-by-step protocols for key heterocyclic systems like imidazoles and pyrazoles, and discuss critical parameters such as solvent and base selection, and the management of regioselectivity. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable building block in their synthetic programs.

Introduction: The Strategic Value of the Reagent

This compound is not a generic alkylating agent; it is a carefully designed synthetic intermediate. Its utility stems from the unique combination of three key functional groups integrated into a single, compact scaffold.

-

The Reactive Handle (Bromomethyl Group): The benzylic bromide provides a highly reactive electrophilic site, ideal for efficient nucleophilic substitution by the nitrogen atom of a heterocycle under relatively mild conditions. This facilitates the formation of a stable C-N bond.

-

The Modulating Moiety (Trifluoromethyl Group): The -CF₃ group is a well-established bioisostere for a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity are known to enhance metabolic stability, improve membrane permeability, and increase binding affinity of drug candidates to their target proteins.[5]

-

The Synthetic Lever (Methyl Ester): The methyl ester at the 2-position offers a site for post-alkylation synthetic manipulation. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters, or other functional groups, enabling the rapid generation of a diverse chemical library from a common intermediate.

The strategic placement of these groups makes this reagent particularly valuable for creating complex molecules with desirable pharmacokinetic properties.[5]

Reaction Mechanism and Principles

The N-alkylation of a heterocycle with this compound proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[6]

Causality of the Mechanism:

-

Deprotonation (Base-Mediated): The N-H bond of the heterocycle (e.g., imidazole, pyrazole) is weakly acidic. A base is used to deprotonate the nitrogen, generating a more potent nucleophilic anion. The choice of base is critical; a weak base like potassium carbonate (K₂CO₃) is often sufficient and minimizes side reactions, while a stronger, non-nucleophilic base like sodium hydride (NaH) can be used for less reactive heterocycles.[6][7]

-

Nucleophilic Attack: The electron-rich nitrogen anion attacks the electrophilic benzylic carbon of the reagent.

-

Transition State: A transient, five-coordinate transition state is formed.

-

Displacement: The bromide ion is displaced as a leaving group, resulting in the formation of the N-alkylated heterocycle and a salt byproduct (e.g., KBr or NaBr).

Regioselectivity in Unsymmetrical Heterocycles

For unsymmetrical azoles like substituted pyrazoles or imidazoles, alkylation can occur at two different nitrogen atoms, leading to a mixture of regioisomers.[8][9] The final product ratio is influenced by a delicate balance of steric and electronic factors.

-

Steric Hindrance: The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.

-

Electronic Effects: The distribution of electron density in the heterocyclic anion, governed by the electronic properties of substituents on the ring, will direct the alkylation. Controlling regioselectivity is a significant challenge and may require careful optimization of the base, solvent, and temperature.[9][10]

Experimental Protocols

Safety First: this compound is a benzylic bromide and should be handled with care in a well-ventilated fume hood. It is expected to be a lachrymator and skin irritant. Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[11][12] Trifluoromethyl-containing compounds require careful handling.[13][14]

Protocol 1: N-Alkylation of Imidazole (A Representative Symmetric Azole)

This protocol utilizes mild conditions suitable for a relatively nucleophilic heterocycle.[6]

Materials:

-

Imidazole

-

This compound

-

Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

-

Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Deionized Water

-

Brine (saturated aq. NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add imidazole (1.0 eq.).

-

Add anhydrous potassium carbonate (1.5 - 2.0 eq.).

-

Add anhydrous acetonitrile (or DMF) to create a slurry (approx. 0.2 M concentration relative to the imidazole).

-

Stir the mixture at room temperature for 15 minutes to ensure good suspension of the base.

-

In a separate vial, dissolve this compound (1.05 eq.) in a minimal amount of the reaction solvent.

-

Add the solution of the alkylating agent dropwise to the stirring imidazole slurry at room temperature.

-

Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting imidazole is consumed (typically 4-12 hours).

-

Workup:

-

Filter the reaction mixture to remove the inorganic solids (K₂CO₃ and KBr).

-

Rinse the solids with a small amount of ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure to remove the solvent.

-

Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with deionized water (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

-

Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-alkylated imidazole product.

Protocol 2: N-Alkylation of 3(5)-Methylpyrazole (An Unsymmetrical Azole)

This protocol addresses the challenge of potential regioisomer formation. The choice of a strong, non-nucleophilic base in a non-polar solvent often favors one isomer, though this must be determined empirically.[10][15]

Materials:

-

3(5)-Methylpyrazole

-

This compound

-

Sodium Hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Ethyl Acetate (EtOAc)

-

Deionized Water & Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a dry, three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.2 eq.).

-

Carefully wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, decanting the hexanes via cannula.

-

Add anhydrous THF to the flask.

-

Cool the stirred suspension to 0 °C using an ice bath.

-

Dissolve 3(5)-methylpyrazole (1.0 eq.) in anhydrous THF and add it dropwise to the NaH suspension. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes until gas evolution ceases.

-

Re-cool the mixture to 0 °C.

-

Add a solution of this compound (1.05 eq.) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting pyrazole (typically 6-24 hours).

-

Workup:

-

Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

-

Dilute with deionized water and transfer to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification & Analysis: Purify the crude material by flash column chromatography. It is critical to analyze the product fractions carefully by ¹H NMR to determine the ratio of the two regioisomers formed (alkylation at N1 vs. N2).

General Experimental Workflow

The following diagram outlines the logical flow of the entire experimental process, from initial setup to final product validation.

Data Summary and Troubleshooting

The success of the alkylation can be influenced by several factors. The following tables provide a summary of common conditions and a guide for troubleshooting potential issues.

Table 1: Summary of General Reaction Parameters

| Parameter | Common Choices | Rationale & Causality |

| Base | K₂CO₃, Cs₂CO₃ | Mild, heterogeneous bases suitable for most azoles. Cesium carbonate can enhance reactivity.[16] |

| NaH, LiHMDS | Strong, non-nucleophilic bases for less acidic or sterically hindered heterocycles.[15][17] | |

| Solvent | Acetonitrile (MeCN), DMF | Polar aprotic solvents that solvate the cation of the base, increasing the nucleophilicity of the azole anion. |

| THF, Dioxane | Less polar solvents often used with strong bases like NaH. Can influence regioselectivity.[10] | |

| Temperature | 0 °C to Room Temp | Most reactions proceed efficiently at room temperature. Lower temperatures can sometimes improve selectivity.[18] |

| 50-80 °C | Gentle heating may be required for less reactive systems, but increases the risk of side reactions. |

Table 2: Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No or Slow Reaction | 1. Insufficiently strong base. 2. Reagents or solvent not anhydrous. 3. Low reactivity of the heterocycle. | 1. Switch to a stronger base (e.g., from K₂CO₃ to NaH). 2. Ensure all glassware is oven-dried and use freshly distilled/anhydrous solvents. 3. Gently heat the reaction mixture (e.g., to 50 °C). |

| Low Yield | 1. Incomplete reaction. 2. Product loss during workup/purification. 3. Side reactions (e.g., O-alkylation in amides). | 1. Increase reaction time or temperature. 2. Optimize extraction and chromatography conditions. 3. Use a more selective, non-nucleophilic base. |

| Mixture of Regioisomers | Inherent reactivity of the unsymmetrical heterocycle. | 1. Systematically screen different bases, solvents, and temperatures to optimize for one isomer. 2. Lowering the temperature may increase selectivity. 3. Accept mixture and optimize chromatographic separation. |

| Multiple Alkylation Products | For heterocycles with multiple N-H sites or secondary amine products. | Use a strict 1:1 stoichiometry of heterocycle to alkylating agent. Add the alkylating agent slowly. |

References

-

Molecules. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]

-

Bandyopadhyay, A., & Gunanathan, C. (2021). Late-Stage Alkylation of Heterocycles Using N-(Acyloxy)phthalimides. Angewandte Chemie International Edition, 60(26), 14254-14279. [Link]

-

ResearchGate. (2025). Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. [Link]

-

Prier, C. K., & Arnold, F. H. (2022). Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. Angewandte Chemie International Edition, 61(1), e202111641. [Link]

-

MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3422. [Link]

-

PubMed. (2008). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. European Journal of Medicinal Chemistry, 43(12), 2689-2692. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. [Link]

-

MDPI. (2024). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 25(19), 10335. [Link]

-

ACS Division of Organic Chemistry. (n.d.). Unlocking azole chemical space via modular and regioselective N–alkylation. [Link]

-

PubMed Central. (2022). Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. Journal of the American Chemical Society, 144(1), 228-235. [Link]

- Google Patents. (n.d.). EP2095819A1 - N-benzyl imidazole derivatives and their use as aldosterone synthase inhibitors.

-

PubMed Central. (2021). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 11(1), 1-25. [Link]

- Google Patents. (n.d.).

-

MySkinRecipes. (n.d.). This compound. [Link]

- Google Patents. (n.d.).

-

ACS Publications. (2021). Decarboxylative N-Alkylation of Azoles through Visible-Light-Mediated Organophotoredox Catalysis. Organic Letters, 23(13), 5196–5201. [Link]

-

RSC Publishing. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 11, 1-25. [Link]

-

ACS Publications. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters, 11(23), 5490–5493. [Link]

-

PubMed Central. (2011). Innate C-H trifluoromethylation of heterocycles. Nature, 476(7360), 321–325. [Link]

-

Beilstein Journal of Organic Chemistry. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 2039-2051. [Link]

-

ResearchGate. (n.d.). 1-Benzyl-1,2,3-triazoles synthesis using benzyl bromides, terminal acetylenes and sodium azide. [Link]

-

ResearchGate. (2011). Innate C-H trifluoromethylation of heterocycles. [Link]

- Google Patents. (n.d.). CN102351704A - Method for synthesizing methyl 3-(trifluoromethyl)

-

Der Pharma Chemica. (n.d.). N-alkylation of azoles disubstituted acetamides under microwave and Mannich reaction conditions. [Link]

-

Angene Chemical. (2024). Safety Data Sheet. [Link]

-

Organic Chemistry Portal. (n.d.). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. [Link]

-

International Journal of Scientific Research & Technology. (n.d.). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. [Link]

-

Bioengineer.org. (2025). Expanding Azole Chemistry with Precise N-Alkylation. [Link]

- Google Patents. (n.d.). CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.

-

Chemistry – A European Journal. (2021). Transition‐Metal‐Free Alkylation of N‐Heterocycles with Nitriles via Heteroarylphosphonium Intermediates. Chemistry – A European Journal, 27(1), 225-229. [Link]

-

PubMed. (2025). Unlocking azole chemical space via modular and regioselective N-alkylation. [Link]

-

Beilstein Journal of Organic Chemistry. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 2039-2051. [Link]

-

ACS Publications. (2024). An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013–2023). Journal of Medicinal Chemistry. [Link]

-

University College Cork. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

-

ACS Publications. (2023). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry, 88(1), 329–340. [Link]

- Google Patents. (n.d.). CN103570558A - Synthesis method of 2-methyl-3-trifluoromethyl phenylamine.

-

ResearchGate. (2025). Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy. [Link]

Sources

- 1. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]

- 3. N-Heterocycles in Drug Discovery: Trends, Applications, and AI Innovations - AiFChem [aifchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound [myskinrecipes.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. d-nb.info [d-nb.info]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. keyorganics.net [keyorganics.net]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. chemicalbook.com [chemicalbook.com]

- 15. benchchem.com [benchchem.com]

- 16. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]

- 17. WO2005000841A1 - Preparation of n2-alkylated 1,2,3-triazoles - Google Patents [patents.google.com]

- 18. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]

Application Notes and Protocols for the C-alkylation of Active Methylene Compounds with Methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate

Introduction: Strategic Carbon-Carbon Bond Formation

The construction of carbon-carbon bonds remains a cornerstone of modern organic synthesis, pivotal to the assembly of complex molecular architectures found in pharmaceuticals, agrochemicals, and materials science. Among the myriad of strategies, the C-alkylation of active methylene compounds stands out as a robust and versatile method for introducing new alkyl substituents alpha to two electron-withdrawing groups. This application note provides a detailed guide to the C-alkylation of various active methylene compounds using Methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate , a highly reactive and synthetically useful electrophile.

The target electrophile, this compound, is a benzylic bromide activated by the potent electron-withdrawing trifluoromethyl group. This electronic feature enhances the electrophilicity of the benzylic carbon, making it an excellent candidate for SN2 reactions with soft nucleophiles like the enolates of active methylene compounds.[1][2] The resulting products are valuable intermediates, bearing a trifluoromethylated phenyl moiety which can impart desirable properties such as increased metabolic stability and lipophilicity in drug candidates.[3]

This document will provide a comprehensive overview of the reaction mechanism, detailed experimental protocols for various active methylene substrates, and expected outcomes, empowering researchers to effectively utilize this powerful synthetic transformation.

Mechanistic Insights: The SN2 Pathway

The C-alkylation of active methylene compounds proceeds via a two-step mechanism. The first step involves the deprotonation of the active methylene compound by a suitable base to generate a resonance-stabilized carbanion, commonly referred to as an enolate.[4] The choice of base is critical and depends on the pKa of the active methylene compound. For relatively acidic substrates like diethyl malonate (pKa ≈ 13), weaker bases such as sodium ethoxide or potassium carbonate are sufficient.[5][6] For less acidic substrates, a stronger, non-nucleophilic base like sodium hydride may be necessary.[7]

The second step is the nucleophilic attack of the enolate on the electrophilic benzylic carbon of this compound in a classic SN2 fashion.[8] The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, which can solvate the cation of the base without strongly solvating the enolate, thus maintaining its high nucleophilicity.[9][10]

Figure 1: General mechanism for the C-alkylation of active methylene compounds.

Experimental Protocols

The following protocols are provided as a general guide and can be optimized for specific substrates and scales.

Protocol 1: C-alkylation of Diethyl Malonate

This protocol details the reaction of diethyl malonate with this compound using sodium ethoxide as the base.

Materials:

-

Diethyl malonate

-

This compound

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol (EtOH)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

Enolate Formation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol. To this solution, add diethyl malonate (1.0 equivalent) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.[4]

-

Alkylation: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous ethanol and add it dropwise to the enolate solution. The reaction mixture may be gently heated to reflux (around 78 °C for ethanol) to drive the reaction to completion. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.[11]

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add saturated aqueous NH₄Cl solution to quench any unreacted base. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic extracts and wash with brine, then dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: C-alkylation of Ethyl Acetoacetate

This protocol outlines the alkylation of ethyl acetoacetate, a β-ketoester, using potassium carbonate as a milder base in a polar aprotic solvent.

Materials:

-

Ethyl acetoacetate

-

This compound

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous dimethylformamide (DMF)

-

Ethyl acetate

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer and heating plate

Procedure:

-

Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add anhydrous potassium carbonate (1.5 equivalents) and anhydrous DMF. Stir the suspension and add ethyl acetoacetate (1.0 equivalent) dropwise.

-

Alkylation: Add a solution of this compound (1.0 equivalent) in DMF to the reaction mixture. Heat the mixture to 60-80 °C and stir until the starting material is consumed, as indicated by TLC analysis (typically 4-6 hours).[12]

-

Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. After filtration, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Presentation: Expected Reagents and Conditions

The following table summarizes the recommended conditions for the C-alkylation of various active methylene compounds with this compound.

| Active Methylene Compound | Base (equiv.) | Solvent | Temperature (°C) | Typical Reaction Time (h) |

| Diethyl Malonate | NaOEt (1.1) | EtOH | Reflux | 2-4 |

| Ethyl Acetoacetate | K₂CO₃ (1.5) | DMF | 60-80 | 4-6 |

| Malononitrile | K₂CO₃ (1.5) | Acetonitrile | Reflux | 3-5 |

| Dibenzyl Malonate | NaH (1.1) | THF | RT to 50 | 2-4 |

Note: These are suggested starting conditions and may require optimization for yield and purity.

Experimental Workflow Visualization

Sources

- 1. BJOC - Search Results [beilstein-journals.org]

- 2. grokipedia.com [grokipedia.com]

- 3. idpublications.org [idpublications.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. EP0918047A1 - C-Alkylation process of esters of malonic acid - Google Patents [patents.google.com]

- 6. US6262298B1 - Process for the C-alkylation of malonic esters using phase-transfer agents - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. 346603-68-7|this compound|BLD Pharm [bldpharm.com]

- 9. researchgate.net [researchgate.net]

- 10. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

Application Notes and Protocols: Synthesis of 7-(Trifluoromethyl)isoindolin-1-ones via Reaction of Methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate with Amine Nucleophiles

Introduction

The isoindolin-1-one scaffold is a privileged heterocyclic motif frequently found in a wide array of biologically active natural products and clinically approved pharmaceuticals.[1][2] Its derivatives exhibit a broad spectrum of therapeutic properties, including anti-cancer, anti-inflammatory, and neuroprotective activities.[3][4] The incorporation of a trifluoromethyl (-CF3) group into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets.[5] Consequently, the synthesis of trifluoromethyl-substituted isoindolinones is of considerable interest to researchers in medicinal chemistry and drug development.

This technical guide provides a comprehensive overview of the reaction between methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate and various amine nucleophiles, a robust and versatile method for the synthesis of 2-alkyl/aryl-7-(trifluoromethyl)isoindolin-1-ones. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven experimental protocols, and discuss the scope of the reaction with different classes of amines.

Mechanistic Rationale

The reaction proceeds through a two-step sequence: an initial intermolecular nucleophilic substitution followed by an intramolecular cyclization (amidation).

-

Nucleophilic Substitution (N-Alkylation): The reaction is initiated by the nucleophilic attack of the amine on the electrophilic benzylic carbon of this compound. The benzylic position of the bromide makes it an excellent electrophile for nucleophilic substitution.[6] This step typically proceeds via an SN2 mechanism, especially with primary and secondary amines, where the amine's lone pair of electrons displaces the bromide leaving group.[6] The presence of a base is crucial to neutralize the hydrobromic acid (HBr) generated, preventing the protonation of the amine nucleophile which would render it non-nucleophilic.

-

Intramolecular Cyclization (Amidation): The intermediate, a methyl 2-((alkylamino)methyl)-3-(trifluoromethyl)benzoate, then undergoes a spontaneous or heat-induced intramolecular cyclization. The newly introduced secondary or primary amine attacks the carbonyl carbon of the methyl ester. This nucleophilic acyl substitution results in the formation of a stable five-membered lactam ring, yielding the desired isoindolin-1-one product and eliminating methanol.

Experimental Protocols

This section provides detailed protocols for the synthesis of 2-alkyl/aryl-7-(trifluoromethyl)isoindolin-1-ones. The following procedures are designed to be self-validating, with clear checkpoints and expected outcomes.

General Considerations

-

Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents should be used where specified, as the presence of water can lead to side reactions.

-

Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the amine and improve yields, especially with sensitive substrates.

-

Safety: this compound is a lachrymator and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of 2-Benzyl-7-(trifluoromethyl)isoindolin-1-one

This protocol details the reaction with a primary aliphatic amine, benzylamine, as a representative example.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.1 M with respect to the starting benzoate.

-

While stirring the suspension, add benzylamine (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzoate is consumed.

-

Cool the reaction mixture to room temperature and filter off the potassium carbonate.

-

Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-benzyl-7-(trifluoromethyl)isoindolin-1-one.

Data Presentation: Scope of Amine Nucleophiles

The described protocol is applicable to a wide range of primary and secondary amines. The following table summarizes the expected outcomes and typical reaction conditions for various amine nucleophiles.

| Entry | Amine Nucleophile | Product | Typical Reaction Time (h) | Expected Yield (%) | Notes |

| 1 | Benzylamine | 2-Benzyl-7-(trifluoromethyl)isoindolin-1-one | 4-6 | 85-95 | Clean reaction with high yield. |

| 2 | Aniline | 2-Phenyl-7-(trifluoromethyl)isoindolin-1-one | 8-12 | 70-80 | Aromatic amines are less nucleophilic, requiring longer reaction times. |

| 3 | Cyclohexylamine | 2-Cyclohexyl-7-(trifluoromethyl)isoindolin-1-one | 6-8 | 80-90 | Sterically less hindered aliphatic amine, good reactivity. |

| 4 | Morpholine | 2-(Morpholin-4-yl)-7-(trifluoromethyl)isoindolin-1-one | 6-8 | 75-85 | Secondary cyclic amine, gives the corresponding N-substituted product. |

| 5 | tert-Butylamine | 2-(tert-Butyl)-7-(trifluoromethyl)isoindolin-1-one | 24-48 | 10-20 | Steric hindrance significantly reduces the reaction rate and yield.[7] |

Visualization of the Reaction Pathway